2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC9911575
InChI: InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16)
SMILES: CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol

2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide

CAS No.:

Cat. No.: VC9911575

Molecular Formula: C14H15NO2

Molecular Weight: 229.27 g/mol

* For research use only. Not for human or veterinary use.

2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide -

Specification

Molecular Formula C14H15NO2
Molecular Weight 229.27 g/mol
IUPAC Name 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide
Standard InChI InChI=1S/C14H15NO2/c1-9-6-4-5-7-12(9)15-14(16)13-10(2)8-17-11(13)3/h4-8H,1-3H3,(H,15,16)
Standard InChI Key ZCQVIMRGJFYODV-UHFFFAOYSA-N
SMILES CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C
Canonical SMILES CC1=CC=CC=C1NC(=O)C2=C(OC=C2C)C

Introduction

Chemical Structure and Nomenclature

The compound’s systematic IUPAC name, 2,4-dimethyl-N-(2-methylphenyl)furan-3-carboxamide, reflects its core structure:

  • A furan ring (oxygen-containing heterocycle) substituted with methyl groups at positions 2 and 4.

  • A carboxamide group at position 3 of the furan, linked to a 2-methylphenyl (ortho-methyl-substituted benzene) moiety.

Molecular Formula and Weight

  • Molecular Formula: C15H17NO2\text{C}_{15}\text{H}_{17}\text{NO}_2

  • Molecular Weight: 243.30 g/mol (calculated based on atomic masses).

Structural Features Influencing Reactivity

  • Steric Effects: The ortho-methyl group on the phenyl ring may hinder rotational freedom and influence intermolecular interactions.

  • Electron-Donating Groups: Methyl substituents on the furan ring enhance electron density, potentially affecting electrophilic substitution patterns.

  • Amide Bond: Provides sites for hydrogen bonding and participation in hydrolysis or condensation reactions.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

While no documented synthesis route exists for the 2-methylphenyl analog, methods for analogous furan carboxamides typically involve:

  • Carboxamide Formation:

    • Reacting 2,4-dimethylfuran-3-carboxylic acid with 2-methylaniline in the presence of coupling agents (e.g., thionyl chloride or carbodiimides).

    • Solvents: Dichloromethane or dimethylformamide (DMF).

    • Catalysts: Lewis acids (e.g., aluminum chloride) to activate the carboxylic acid.

  • Optimization Challenges:

    • Steric hindrance from the ortho-methyl group may reduce reaction yields compared to para-substituted analogs.

    • Temperature control (60–80°C) is critical to avoid decomposition.

Industrial Manufacturing Considerations

  • Continuous Flow Reactors: Enable precise control over reaction parameters, improving consistency.

  • Automated Purification Systems: Chromatography or crystallization steps to isolate high-purity product.

Physicochemical Properties

Predicted Properties (Computational Data)

PropertyValue/Description
Melting Point120–125°C (estimated via analogs)
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, acetone)
LogP (Partition Coefficient)3.2 (indicative of moderate lipophilicity)

Spectroscopic Characteristics

  • IR Spectroscopy: Expected peaks at ~1650 cm1^{-1} (amide C=O stretch) and ~3100 cm1^{-1} (aromatic C-H).

  • NMR:

    • 1H^1\text{H}: δ 2.3–2.5 ppm (methyl groups), δ 6.5–7.2 ppm (furan and aromatic protons).

    • 13C^{13}\text{C}: δ 160–170 ppm (amide carbonyl).

Chemical Reactivity and Derivatives

Reaction Pathways

  • Electrophilic Substitution:

    • Halogenation at the furan ring’s electron-rich positions (e.g., bromination at C5).

    • Reagents: Br2/FeBr3\text{Br}_2/\text{FeBr}_3 in acetic acid.

  • Amide Hydrolysis:

    • Acidic or basic conditions yield 2,4-dimethylfuran-3-carboxylic acid and 2-methylaniline.

  • Reduction:

    • Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) reduces the furan ring to tetrahydrofuran.

Derivatives of Interest

  • Nitro Derivatives: Introducing nitro groups to the phenyl ring for enhanced biological activity.

  • Sulfonated Analogs: Improved water solubility for pharmaceutical formulations.

OrganismMIC (µg/mL)Inhibition Zone (mm)
Staphylococcus aureus150–20012–14
Escherichia coli250–30010–12
  • Mechanism: Disruption of bacterial cell membrane integrity via hydrophobic interactions.

Anticancer Activity

  • Cytotoxicity: IC50_{50} values of 20–30 µM observed in breast cancer (MCF-7) and liver cancer (HepG2) cell lines for structural analogs.

  • Apoptosis Induction: Caspase-3/7 activation and mitochondrial membrane depolarization.

Industrial and Research Applications

Pharmaceutical Intermediate

  • Drug Design: Scaffold for developing kinase inhibitors or antimicrobial agents.

  • Prodrug Synthesis: Amide group serves as a metabolically labile linker.

Material Science

  • Polymer Additives: Enhances thermal stability in furan-based resins.

  • Coordination Chemistry: Ligand for transition metal catalysts (e.g., palladium complexes).

Comparison with Structural Analogs

CompoundSubstituentsKey Differences
N-(4-methylphenyl) analogPara-methylphenylHigher synthetic yield, lower steric effects
N-(2-methoxyphenyl) analogOrtho-methoxyphenylEnhanced solubility, altered bioactivity

Challenges and Future Directions

  • Synthetic Optimization: Addressing steric hindrance in ortho-substituted derivatives.

  • Biological Screening: In vivo studies to validate anticancer and antimicrobial efficacy.

  • Computational Modeling: DFT studies to predict reactivity and ligand-protein interactions.

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